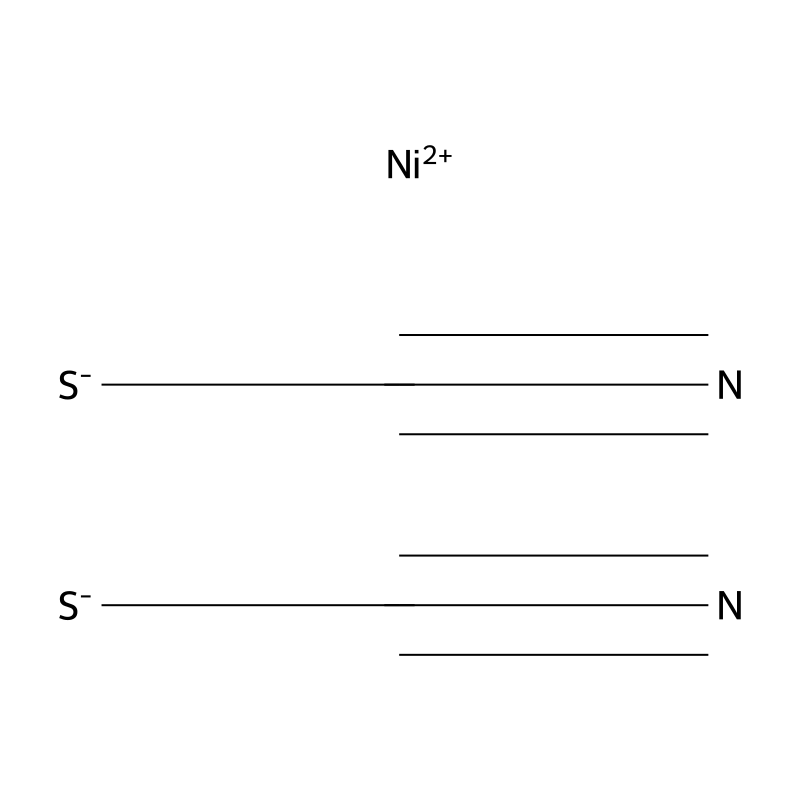Nickel thiocyanate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
- Cross-coupling reactions: Nickel thiocyanate complexes can effectively catalyze cross-coupling reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These reactions are crucial for the synthesis of complex organic molecules, including pharmaceuticals and functional materials [].
- Polymerization: Nickel thiocyanate complexes can also act as catalysts for the polymerization of various monomers. This allows for the controlled synthesis of polymers with desired properties, such as poly(1,4-phenylene) and poly(3-hexylthiophene) [].
Electrochemistry
Nickel thiocyanate is used in research related to electrochemistry due to its unique properties:
- Electrodeposition: Nickel thiocyanate solutions can be employed for the electrodeposition of nickel films. This process allows for the controlled deposition of thin films of nickel, which is valuable for research in areas like batteries, fuel cells, and microelectronics [].
- Electrolyte studies: Nickel thiocyanate is sometimes used as an electrolyte in electrochemical studies due to its ability to conduct electricity and its relatively simple structure. This allows researchers to investigate various electrochemical phenomena without the complexities introduced by more intricate electrolytes [].
Material Science
Nickel thiocyanate plays a role in material science research due to its ability to form interesting and potentially functional materials:
- Precursor for coordination polymers: Nickel thiocyanate can serve as a precursor for the synthesis of coordination polymers with various structures and properties. These polymers have potential applications in areas like catalysis, gas separation, and sensors [].
- Study of crystal structures: Nickel thiocyanate itself is a subject of research in crystallography. Studying its crystal structure helps researchers understand the behavior of other materials and develop new materials with desired properties [].
Nickel thiocyanate is an inorganic compound with the formula Nickel(II) thiocyanate, represented as Ni(SCN)₂. This compound consists of nickel in its +2 oxidation state coordinated with two thiocyanate anions. It typically appears as a green or blue crystalline solid and is known for its coordination chemistry and ability to form various complexes with other ligands. Nickel thiocyanate is soluble in polar solvents and exhibits interesting magnetic properties due to the presence of nickel ions.
Nickel thiocyanate is considered a hazardous material. It is classified as toxic by inhalation and ingestion. Exposure can cause irritation of the skin, eyes, and respiratory system. Nickel compounds are also suspected carcinogens [].
Here are some safety precautions to consider when handling nickel thiocyanate:
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling the compound.
- Work in a well-ventilated area.
- Avoid contact with skin, eyes, and clothing.
- Wash hands thoroughly after handling the compound.
- Dispose of waste according to proper hazardous waste disposal regulations.
- Formation of Complexes: Nickel thiocyanate can react with different ligands to form coordination complexes. For instance, when reacted with ethylisonicotinate, it forms [Ni(NCS)₂(ethylisonicotinate)₂]n, demonstrating its ability to coordinate with organic molecules .
- Thermal Decomposition: Upon heating, nickel thiocyanate decomposes to yield nickel sulfide and other products, depending on the conditions. This thermal stability is relevant for applications involving high temperatures .
- Redox Reactions: In certain environments, nickel thiocyanate can undergo redox reactions, leading to changes in oxidation states and the formation of different nickel compounds .
Nickel thiocyanate has been studied for its biological activities, particularly in relation to its potential toxicity and effects on biological systems. Research indicates that nickel compounds can exhibit cytotoxicity and may influence cellular processes. Nickel thiocyanate has been shown to have antimicrobial properties, although its specific mechanisms of action are still under investigation. The compound's interaction with biological macromolecules such as proteins and nucleic acids raises concerns regarding its safety and potential applications in biomedicine.
Several methods are employed to synthesize nickel thiocyanate:
- Direct Reaction: Nickel(II) chloride can be reacted with potassium thiocyanate in an aqueous solution:This method yields nickel thiocyanate as a precipitate .
- Solvothermal Synthesis: This method involves dissolving nickel salts in a solvent followed by heating under pressure, allowing for better control over crystal growth and purity .
- Co-precipitation: Mixing solutions of nickel salts with thiocyanate salts under controlled conditions can lead to the formation of nickel thiocyanate crystals .
Nickel thiocyanate has several applications across different fields:
- Catalysis: It serves as a catalyst in organic synthesis reactions due to its ability to form stable complexes.
- Material Science: Used in the production of magnetic materials and thin films for electronic applications.
- Analytical Chemistry: Employed as a reagent in various analytical techniques for detecting metal ions.
- Biological Studies: Its interactions with biological systems make it a subject of interest in toxicology and pharmacology research.
Research on interaction studies involving nickel thiocyanate focuses on its behavior in biological systems and its interactions with other chemical species. Studies indicate that it can bind with proteins and nucleic acids, potentially altering their functions. Understanding these interactions is crucial for evaluating the compound's safety profile and its implications in environmental chemistry.
Nickel thiocyanate shares similarities with other transition metal thiocyanates but exhibits unique properties due to the specific coordination chemistry of nickel. Here are some comparable compounds:
Nickel thiocyanate's unique coordination environment and magnetic properties distinguish it from these similar compounds, making it a valuable subject for both fundamental research and practical applications.
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350i: May cause cancer by inhalation [Danger Carcinogenicity];
H360D ***: May damage the unborn child [Danger Reproductive toxicity];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
Pictograms



Irritant;Health Hazard;Environmental Hazard








